N,N-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Overview
Description
N,N-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide: is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethylamino group, a methylphenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via electrophilic aromatic substitution reactions.
Introduction of the Dimethylamino Group: The dimethylamino group can be added through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dimethylamino group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives or ring-opened products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers or materials with specific electronic or optical properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein interactions.
Fluorescent Markers: Due to its potential fluorescent properties, it can be used in imaging and diagnostic applications.
Medicine:
Drug Development: The compound can serve as a lead compound or scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Agriculture: It can be used in the development of agrochemicals such as pesticides or herbicides.
Electronics: The compound can be used in the fabrication of organic electronic devices such as OLEDs or solar cells.
Mechanism of Action
The mechanism by which N,N-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- N,N-dimethyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
- N,N-dimethyl-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
- N,N-dimethyl-3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (e.g., methyl, chloro, fluoro, nitro).
- Chemical Properties: These differences can affect the compound’s reactivity, solubility, and stability.
- Biological Activity: Variations in substituents can lead to differences in biological activity, such as binding affinity to targets or metabolic stability.
- Applications: While all these compounds may share similar applications, specific substituents can make one compound more suitable for a particular use over others.
Properties
IUPAC Name |
N,N-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-4-6-11(7-5-10)14-15-12(19-16-14)8-9-13(18)17(2)3/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTSAVWPYFXOMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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